molecular formula C21H21N3O2S B2906864 N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide CAS No. 361172-03-4

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide

Cat. No.: B2906864
CAS No.: 361172-03-4
M. Wt: 379.48
InChI Key: DMGMGBGRDCYUCT-UHFFFAOYSA-N
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Description

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide (referred to as Compound X ) is a synthetic organic compound with the following chemical formula: C28H31N7O3S . It belongs to the class of thienopyrazole derivatives and exhibits interesting pharmacological properties.


Molecular Structure Analysis

  • The 2,4-dimethylphenyl substituent, influencing lipophilicity and receptor binding .

Chemical Reactions Analysis

  • Oxidation/Reduction : Alteration of functional groups (e.g., methoxy to hydroxy) .

Physical and Chemical Properties Analysis

  • Stability : Stability under various conditions (light, temperature, pH) should be investigated .

Safety and Hazards

  • Environmental Impact : Evaluate potential environmental hazards .

Future Directions

  • Clinical Trials : Consider preclinical and clinical studies to assess efficacy and safety .

: ChemSpider: N-(2,4-Dimethylphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy [1,2,4]triazolo [1,5-c]quinazolin-5-yl}sulfanyl)acetamide

Mechanism of Action

Target of Action

A related study suggests that similar compounds have been docked with Ampicillin-CTX-M-15 , indicating potential antimicrobial activity.

Mode of Action

The docking study suggests that the ligand has good binding interactions with the target amino acids, with a binding score of -526 kcal/mol

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-13-7-8-19(14(2)9-13)24-20(17-11-27-12-18(17)23-24)22-21(25)15-5-4-6-16(10-15)26-3/h4-10H,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGMGBGRDCYUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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